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Compound of Interest

Compound Name: 4-(4-Bromobenzyl)phenol

Cat. No.: B15372182

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4-(4-
Bromobenzyl)phenol, a key intermediate in various chemical syntheses. Due to the limited
availability of published, experimentally verified spectra for this specific compound, this
document presents predicted spectroscopic data based on established principles of Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS). These predictions are intended to serve as a reference for researchers in the process of
synthesizing and characterizing this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(4-
Bromobenzyl)phenol. These values are calculated based on the analysis of its structural
components: a p-substituted phenol ring and a 4-bromobenzyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 4-(4-Bromobenzyl)phenol
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.5 Singlet 1H Phenolic -OH
~7.40 Doublet 2H Ar-H (ortho to -Br)
~7.10 Doublet 2H Ar-H (ortho to -CHz-)
~7.05 Doublet 2H Ar-H (ortho to -OH)
~6.75 Doublet 2H Ar-H (meta to -OH)
~3.90 Singlet 2H Benzylic -CH2-

Table 2: Predicted 13C NMR Data for 4-(4-Bromobenzyl)phenol

Chemical Shift (6, ppm) Assighment

~155.0 C-OH

~140.0 C (quaternary, attached to -CH2-)
~132.0 C (quaternary, attached to -Br)
~131.5 CH (ortho to -Br)

~130.0 CH (ortho to -CHz2-)

~129.5 CH (ortho to -OH)

~120.0 C (quaternary, attached to -CH2-)
~115.5 CH (meta to -OH)

~40.0 Benzylic -CH2-

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-(4-Bromobenzyl)phenol
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Wavenumber (cm~?)

Intensity

Assignment

3600-3200 Strong, Broad O-H stretch (phenolic)
3100-3000 Medium Aromatic C-H stretch
2920-2850 Weak Aliphatic C-H stretch (-CHz2-)

1600-1585, 1500-1400

Medium-Strong

Aromatic C=C bending

1260-1180 Strong C-O stretch (phenol)
1075-1010 Strong C-Br stretch

p-disubstituted benzene C-H
850-800 Strong

bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 4-(4-Bromobenzyl)phenol

miz Relative Intensity (%) Assighment

264/266 High .[M]+ (Molecular ion, bromine
isotope pattern)

185 Medium [M - Br]*

169/171 Medium [Br-CeHa-CHz]*

107 High [HO-CeHa-CHa2]*

91 Medium [C7H7]* (Tropylium ion)

77 Medium [CeHs]*

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of 4-(4-Bromobenzyl)phenol (5-10 mg) is dissolved in a deuterated solvent (e.g.,
CDCls, DMSO-ds) in an NMR tube. *H and 3C NMR spectra are recorded on a spectrometer
operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small
amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance
(ATR) accessory. The spectrum is recorded in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (El) mass spectrometer. A dilute
solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) is
introduced into the ion source. The mass spectrum is recorded, showing the mass-to-charge
ratio (m/z) of the molecular ion and fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized chemical compound.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide provides a foundational set of predicted spectroscopic data and general
experimental methodologies for 4-(4-Bromobenzyl)phenol. Researchers are encouraged to
use this information as a reference and to perform their own experimental verification to obtain
precise data for their specific samples.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 4-(4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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